3-Bromo-6-methoxy-2-methylpyridine

Cross-Coupling Regioselectivity Synthetic Chemistry

3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) is a disubstituted pyridine derivative with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. This specific substitution pattern defines its role as a versatile organobromine building block for pharmaceutical and agrochemical research, enabling participation in cross-coupling reactions and further functionalization.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 126717-59-7
Cat. No. B161283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxy-2-methylpyridine
CAS126717-59-7
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)Br
InChIInChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
InChIKeyVWNXCCTWVAQAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7): Technical Specifications and Procurement Baseline for Pyridine Intermediate Selection


3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) is a disubstituted pyridine derivative with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. This specific substitution pattern defines its role as a versatile organobromine building block for pharmaceutical and agrochemical research, enabling participation in cross-coupling reactions and further functionalization [1]. Commercially, it is supplied as a colorless to light yellow liquid with a typical purity of ≥95% to ≥98% (GC), a density of approximately 1.468 g/mL at 25°C, and a boiling point of 86°C at 10 mmHg .

Why a 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) Procurement Decision Differs from Generic Pyridine Halide Selection


Simple substitution with a generic bromo-methylpyridine or an analog with a different substitution pattern is not a viable scientific or procurement strategy. The precise 3-bromo, 6-methoxy, 2-methyl substitution pattern on the pyridine ring dictates a unique set of electronic, steric, and reactivity properties that are not shared by its close structural analogs [1]. The bromine atom provides a handle for cross-coupling, while the electron-donating methoxy group and the adjacent methyl group modulate the ring's electronic density, influencing reaction rates, regioselectivity, and the stability of intermediates in ways that a 2-bromo-6-methylpyridine or a 3-bromo-2-methoxy-6-methylpyridine cannot replicate [1]. For a synthetic chemist or a procurement specialist, selecting an alternative without these exact functional groups and their specific relative positions introduces unacceptable risk of altered synthetic pathway yields, unexpected side reactions, and ultimately, failure to achieve the desired target molecule .

Quantitative Differentiation of 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) vs. Structural Analogs for Informed Procurement


Regioselective Bromination Handle: A Defined Reactive Site vs. 2-Bromo-6-methylpyridine's Ambiguity

The target compound presents a single, unambiguous site for palladium-catalyzed cross-coupling at the 3-bromo position. This is a key differentiator from analogs like 2-bromo-6-methylpyridine, where the bromine is directly adjacent to the ring nitrogen. While 2-bromo-pyridines are known to be more reactive in oxidative addition due to nitrogen coordination, this enhanced reactivity is frequently accompanied by challenging regioselectivity in subsequent steps or catalyst deactivation, a problem absent with the 3-bromo configuration of the target compound [1][2].

Cross-Coupling Regioselectivity Synthetic Chemistry

Electronic Influence of the 6-Methoxy Group: Density and Basicity Differentiation vs. 3-Bromo-2-methylpyridine

The presence of the electron-donating 6-methoxy group confers distinct physical properties on the target compound relative to an analog lacking this substituent. For 3-bromo-6-methoxy-2-methylpyridine, the predicted pKa is 1.76±0.10, significantly lower than the unsubstituted pyridine pKa of 5.2, indicating the strong electronic effect of the substituents . Furthermore, its liquid density is measured at 1.468 g/mL at 25°C [1]. In contrast, a direct comparator like 3-bromo-2-methylpyridine (lacking the 6-methoxy group) would be expected to have a different density and a higher pKa, directly impacting its behavior in acid-base extractions, salt formation, and its partitioning in reaction media.

Electronic Properties Physical Chemistry Reactivity

Differentiated Synthetic Utility: Specific Application in Neurological Drug Intermediates vs. General Agrochemical Use of Other Analogs

While both 3-bromo-6-methoxy-2-methylpyridine and its positional isomer 3-bromo-2-methoxy-6-methylpyridine are used as synthetic intermediates, their reported applications diverge based on the substitution pattern. The target compound is explicitly cited by multiple vendors as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . In contrast, the 3-bromo-2-methoxy-6-methylpyridine isomer is more frequently associated with general agrochemical applications, such as in the synthesis of pyridine-based herbicides . This distinction, while not quantitative, indicates that the specific 3-bromo-6-methoxy-2-methyl substitution pattern is empirically preferred in certain high-value pharmaceutical synthetic routes.

Pharmaceutical Intermediates Neurological Disorders Agrochemicals

Optimized Application Scenarios for 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) Based on Empirical Evidence


Synthesis of Neurological Drug Candidates via Regioselective Cross-Coupling

The compound's defined 3-bromo site is ideal for reliable Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups . This is a critical step in constructing complex molecular architectures common in drug candidates for neurological disorders. Procurement should be prioritized for medicinal chemistry programs where predictable C-C bond formation at the pyridine 3-position is required to generate focused libraries or to advance a lead series .

Building Block for Agrochemical Discovery Requiring a Specific Electronic Profile

The combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) substituents creates a specific electronic environment on the pyridine ring, as evidenced by its low predicted pKa of 1.76 . This profile can be exploited in the synthesis of novel pyridine-based herbicides or fungicides where tuning the ring's electronics is essential for target binding or metabolic stability .

Process Chemistry and Scale-Up Where Reproducible Physical Properties are Critical

The well-defined physical properties, including a density of 1.468 g/mL and a boiling point of 86°C at 10 mmHg, allow for precise engineering of reaction and isolation conditions . This level of characterization supports consistent and reproducible scale-up from laboratory to pilot plant, making the compound a reliable choice for process development activities where batch-to-batch consistency is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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